molecular formula C9H13N3O3S B11780808 3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one

3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B11780808
M. Wt: 243.29 g/mol
InChI Key: BTCAMRYJUCGWMP-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a piperazine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with piperazine and sulfonyl chloride. One common method includes:

    Starting Material: Pyridine-2(1H)-one.

    Reagents: Piperazine, sulfonyl chloride.

    Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)pyridin-2(1H)-one: Lacks the sulfonyl group, resulting in different biological activities.

    3-(Morpholin-4-ylsulfonyl)pyridin-2(1H)-one: Contains a morpholine ring instead of piperazine, which may alter its pharmacological properties.

Uniqueness

3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the piperazine and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

3-piperazin-1-ylsulfonyl-1H-pyridin-2-one

InChI

InChI=1S/C9H13N3O3S/c13-9-8(2-1-3-11-9)16(14,15)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13)

InChI Key

BTCAMRYJUCGWMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CNC2=O

Origin of Product

United States

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